4-Hydrazinyl-2-methoxypyridine
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Overview
Description
4-Hydrazinyl-2-methoxypyridine is a chemical compound with the molecular formula C6H9N3O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound features a methoxy group (-OCH3) at the 2-position and a hydrazine group (-NH-NH2) at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
2-Methoxypyridine+Hydrazine Hydrate→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-Hydrazinyl-2-methoxypyridine is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of heterocyclic compounds, which are of interest for their diverse biological activities.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2-methoxypyridine depends on its specific application. In medicinal chemistry, for example, its biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. Additionally, the methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the hydrazine group, making it less reactive in certain chemical transformations.
4-Hydrazinopyridine: Lacks the methoxy group, which may affect its solubility and reactivity.
2-Methoxy-4-nitropyridine: Contains a nitro group instead of a hydrazine group, leading to different chemical and biological properties.
Uniqueness
4-Hydrazinyl-2-methoxypyridine is unique due to the presence of both methoxy and hydrazine groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2-methoxypyridin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-6-4-5(9-7)2-3-8-6/h2-4H,7H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQLILNOJXZFHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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